An In-depth Technical Guide to m-PEG8-acid: A Monodisperse Bioconjugation Linker
An In-depth Technical Guide to m-PEG8-acid: A Monodisperse Bioconjugation Linker
Executive Summary: This guide provides a comprehensive technical overview of m-PEG8-acid, a discrete polyethylene glycol (PEG) linker essential for advanced applications in bioconjugation, drug delivery, and proteomics. We will explore its fundamental chemical properties, the rationale for its use over traditional polydisperse polymers, its mechanism of action in forming stable bioconjugates, and a detailed, field-tested protocol for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage precision-engineered linkers to enhance the performance of therapeutic and diagnostic molecules.
Introduction: The Need for Precision in PEGylation
PEGylation, the process of covalently attaching polyethylene glycol chains to molecules, is a cornerstone of modern drug development. It is a clinically-validated strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing solubility, extending circulatory half-life, and reducing immunogenicity.[] However, traditional PEGylation methods utilize polydisperse PEG polymers, which are mixtures of molecules with a wide range of chain lengths and molecular weights. This heterogeneity introduces significant challenges in manufacturing, characterization, and batch-to-batch consistency, creating a need for precisely defined linker technologies.
This need is met by monodisperse or discrete PEG (dPEG®) linkers like m-PEG8-acid. Unlike polymer mixtures, m-PEG8-acid is a single, pure compound with a precisely defined structure and molecular weight.[2] It consists of a methoxy (m-) cap at one terminus, a chain of exactly eight ethylene glycol units (-PEG8-), and a terminal carboxylic acid (-acid) functional group.[2][3] This uniform structure provides unparalleled control over the modification of proteins, peptides, and nanoparticles, ensuring a homogenous final product with predictable properties.
The key advantages of using a monodisperse linker such as m-PEG8-acid include:
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Enhanced Purity and Characterization: A single molecular weight simplifies analysis by mass spectrometry and chromatography, allowing for precise determination of the degree of PEGylation.
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Improved Pharmacokinetics: The exact linker length eliminates a variable that can impact the biological behavior of the conjugate.
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Batch-to-Batch Reproducibility: As a single chemical entity, it guarantees consistency in manufacturing processes, a critical requirement for therapeutic development.
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Reduced Steric Hindrance: The defined, flexible PEG chain acts as a hydrophilic spacer, improving solubility and molecular accessibility without the unpredictable steric bulk of polydisperse PEGs.[2][4]
Physicochemical Properties of m-PEG8-acid
m-PEG8-acid is a versatile chemical tool whose utility is grounded in its specific molecular architecture. The terminal methoxy group provides stability and minimizes non-specific interactions, while the carboxylic acid serves as a reactive handle for covalent attachment.[2][4]
Chemical Structure Diagram
Below is the chemical structure of m-PEG8-acid, illustrating the methoxy cap, the eight-unit PEG chain, and the terminal carboxylic acid.
Caption: Chemical structure of m-PEG8-acid.
Quantitative Data Summary
The key properties of m-PEG8-acid are summarized in the table below, compiled from various chemical suppliers.
| Property | Value | Reference(s) |
| IUPAC Name | 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oic acid | [5] |
| CAS Number | 1093647-41-6 | [3][6] |
| Molecular Formula | C18H36O10 | [3][5][6] |
| Molecular Weight | 412.47 g/mol (or 412.5 g/mol ) | [3][6][7][8] |
| Appearance | Colorless oil or solid | [7] |
| Purity | Typically ≥95% | [3][4][7] |
| Solubility | Soluble in Water, DMSO, DMF, DCM, THF | [6][7] |
| Storage Conditions | -20°C, protected from light and moisture | [2][5][6] |
Mechanism of Action: Carbodiimide-Mediated Amide Bond Formation
The utility of m-PEG8-acid as a linker stems from the reactivity of its terminal carboxylic acid. This group is not inherently reactive towards amines but can be readily "activated" to form a stable amide bond with primary amines, such as the ε-amine of lysine residues on a protein's surface. The most common and robust method for this activation is carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process occurs in two primary steps:
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Activation: EDC reacts with the carboxylic acid of m-PEG8-acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.
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Stabilization and Conjugation: NHS or Sulfo-NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis and efficiently reacts with primary amines on the target molecule to form a strong, covalent amide bond, releasing NHS as a byproduct.
This two-step, one-pot reaction is highly efficient and is a cornerstone of modern bioconjugation.[5][6]
Reaction Workflow Diagram
Caption: Carbodiimide-mediated conjugation workflow.
Core Applications in Research and Drug Development
m-PEG8-acid is not just a linker but an enabling technology across multiple domains of biomedical research.
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Antibody-Drug Conjugates (ADCs): In ADCs, the linker connecting the cytotoxic payload to the antibody is critical. m-PEG8-acid is used to create non-cleavable ADCs. Its hydrophilicity helps mitigate the aggregation often caused by hydrophobic drug payloads, improving the overall solubility and pharmacokinetic profile of the conjugate.[2]
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PROTACs and Molecular Glues: For Proteolysis Targeting Chimeras (PROTACs), the linker's length and flexibility are paramount for correctly orienting the two ends of the molecule to engage both the target protein and the E3 ubiquitin ligase. The defined structure of m-PEG8-acid provides a precise spacer for optimizing this ternary complex formation.[2]
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Peptide and Protein PEGylation: Modifying therapeutic peptides and proteins with m-PEG8-acid can enhance their solubility and in vivo stability, leading to improved therapeutic efficacy.[6]
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Surface Modification: It is used to functionalize nanoparticles, liposomes, and other surfaces to improve biocompatibility and create a hydrophilic shield that reduces non-specific protein binding (biofouling).[2]
Experimental Protocol: Conjugation of m-PEG8-acid to a Model Protein
This section provides a detailed, self-validating protocol for the conjugation of m-PEG8-acid to a model protein (e.g., Bovine Serum Albumin, BSA) using EDC/Sulfo-NHS chemistry.
A. Principle
The carboxylic acid of m-PEG8-acid is activated in situ using EDC and Sulfo-NHS in an acidic buffer (MES) to form a reactive Sulfo-NHS ester. This activated PEG reagent is then added to a solution of the protein in a neutral to slightly alkaline buffer (PBS), where it reacts with primary amines (lysine side chains) to form stable amide bonds. The reaction is subsequently quenched, and the resulting conjugate is purified and analyzed.
B. Materials and Reagents
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m-PEG8-acid
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Model Protein (e.g., BSA)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
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Sulfo-NHS (N-hydroxysulfosuccinimide)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or Size Exclusion Chromatography (SEC) system.
-
Analysis: SDS-PAGE system, Mass Spectrometer (MALDI-TOF or ESI-MS).
C. Step-by-Step Procedure
1. Reagent Preparation (Calculations are critical):
-
Protein Solution: Prepare a 5 mg/mL solution of BSA in 1X PBS, pH 7.4.
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m-PEG8-acid Stock: Prepare a 100 mM stock solution in anhydrous DMSO. For example, dissolve 41.25 mg of m-PEG8-acid (MW ~412.5) in 1 mL of DMSO.
-
EDC Stock: Prepare a 100 mM stock solution in ultrapure water. Prepare fresh just before use.
-
Sulfo-NHS Stock: Prepare a 100 mM stock solution in ultrapure water. Prepare fresh just before use.
2. Activation of m-PEG8-acid (Perform immediately before conjugation):
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Rationale: This step creates the reactive ester. It is performed separately to control the activation and minimize hydrolysis before the protein is introduced. A common molar ratio is PEG:EDC:Sulfo-NHS of 1:2:2.
-
In a microfuge tube, combine:
-
10 µL of 100 mM m-PEG8-acid stock (1 µmol)
-
20 µL of 100 mM EDC stock (2 µmol)
-
20 µL of 100 mM Sulfo-NHS stock (2 µmol)
-
50 µL of Activation Buffer (0.1 M MES, pH 6.0)
-
-
Vortex briefly and incubate at room temperature for 15 minutes.
3. Conjugation Reaction:
-
Rationale: The pH is raised to 7.4 to deprotonate the primary amines on the protein, making them nucleophilic and ready to attack the NHS ester. A 20-fold molar excess of PEG to protein is a good starting point.
-
To your protein solution (e.g., 200 µL of 5 mg/mL BSA, which is ~15 nmol of protein), add the entire 100 µL of the freshly activated m-PEG8-acid solution.
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Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
4. Quenching the Reaction:
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Rationale: Quenching with a high concentration of a primary amine (like Tris) consumes any unreacted NHS-esters, preventing further modification.
-
Add 15 µL of 1 M Tris-HCl, pH 8.0 to the reaction mixture.
-
Incubate for 15 minutes at room temperature.
D. Purification of the Conjugate
-
Rationale: It is essential to remove unreacted PEG reagent and byproducts (urea, NHS) which can interfere with downstream applications and analysis.
-
Desalting Column: For rapid cleanup, apply the entire reaction mixture to a desalting column (e.g., 7K MWCO) pre-equilibrated with 1X PBS, pH 7.4. Collect the eluate containing the purified PEGylated protein as per the manufacturer's protocol.
-
Size Exclusion Chromatography (SEC): For higher purity and analytical assessment, inject the sample onto an SEC column. The larger, PEGylated protein will elute earlier than the smaller, unreacted PEG molecules.
E. Characterization and Quality Control
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SDS-PAGE: Run a sample of the purified conjugate alongside the unmodified protein. The PEGylated protein bands will show a distinct upward shift in apparent molecular weight, indicating successful conjugation. The "smeariness" of the band can indicate the degree of PEGylation heterogeneity.
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Mass Spectrometry (MALDI-TOF or ESI-MS): This is the definitive method. The mass spectrum will show a series of peaks corresponding to the unmodified protein and the protein modified with one, two, three, or more PEG chains. The mass difference between peaks will correspond precisely to the mass of the m-PEG8 moiety (minus water), confirming the identity of the modification.
Conclusion
m-PEG8-acid represents a significant advancement over traditional polydisperse polymers for bioconjugation. Its defined structure, purity, and reliability make it an indispensable tool for developing next-generation therapeutics and diagnostics. By providing precise control over molecular architecture, m-PEG8-acid allows researchers to build more homogenous, characterizable, and ultimately more effective biomolecular constructs, bridging the gap between innovative design and reproducible clinical success.
References
-
Creative Biolabs. m-PEG8-acid (CAT#: ADC-L-M0217). [Link]
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AxisPharm. m-PEG8-acid, CAS 1093647-41-6. [Link]
Sources
- 2. benchchem.com [benchchem.com]
- 3. m-PEG8-acid - Creative Biolabs [creative-biolabs.com]
- 4. m-PEG8-acid, CAS 1093647-41-6 | AxisPharm [axispharm.com]
- 5. medkoo.com [medkoo.com]
- 6. m-PEG8-acid, 1093647-41-6 | BroadPharm [broadpharm.com]
- 7. m-PEG8-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
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